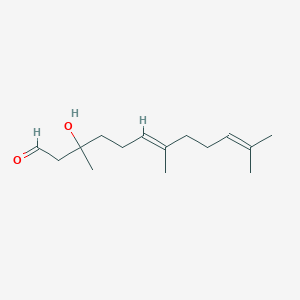![molecular formula C6H8N2O3 B116240 (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid CAS No. 144085-35-8](/img/structure/B116240.png)
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid, also known as Boc-L-2,3-diaminopropionic acid, is a chemical compound used in scientific research. It is a non-proteinogenic amino acid derivative that has been widely studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes that are involved in the synthesis of peptides. It has also been reported to have antibacterial activity against certain strains of bacteria.
Biochemical and Physiological Effects
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have potential as a therapeutic agent for the treatment of cancer. Additionally, it has been reported to have anti-inflammatory activity and to reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of peptidomimetics and cyclic peptides. However, one limitation is its low yield of synthesis, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for the study of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid. One direction is the development of new synthetic methods to increase the yield of the compound. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to elucidate the mechanism of action of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid and to explore its potential applications in bioimaging and other fields.
Métodos De Síntesis
The synthesis of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid involves the reaction of (2S)-2-[(2-Cyanoacetyl)amino]propanoic acidaminopropionic acid with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the synthesis method is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in various scientific research applications. It has been studied for its potential as a building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. It has also been used in the synthesis of cyclic peptides, which are cyclic compounds with potential applications in drug design and delivery. Additionally, (2S)-2-[(2-Cyanoacetyl)amino]propanoic acid has been used in the synthesis of fluorescent probes for bioimaging applications.
Propiedades
Número CAS |
144085-35-8 |
|---|---|
Nombre del producto |
(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid |
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
(2S)-2-[(2-cyanoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C6H8N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
Clave InChI |
ZYJXOQHURIOCPD-BYPYZUCNSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)CC#N |
SMILES |
CC(C(=O)O)NC(=O)CC#N |
SMILES canónico |
CC(C(=O)O)NC(=O)CC#N |
Sinónimos |
L-Alanine, N-(cyanoacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



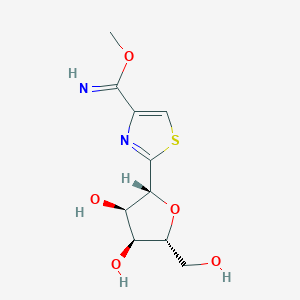

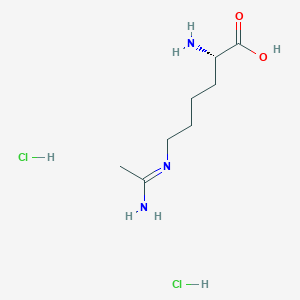

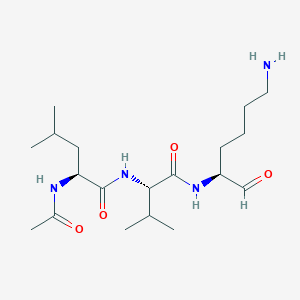
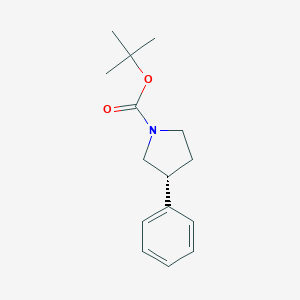

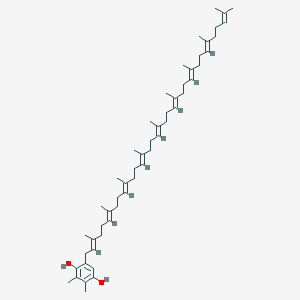
![Ethyl 2-chloro-2-[(3-chloro-4-methylphenyl)hydrazinylidene]acetate](/img/structure/B116179.png)


